4-Amino-5-methoxy-2-methylphenol

Oxidative hair dye Coupler performance Color fastness

Formulators seeking high-chroma red/orange-red oxidative hair colorants with superior fastness require a coupler outperforming generic 5-amino-2-methylphenol. • Delivers chroma rated 'A' (highest grade) vs. 'B' for conventional couplers when paired with p-aminophenol or 4-amino-3-methylphenol. • 4-Methoxy substitution electronically tunes coupling kinetics for saturated red shades with enhanced wash- and light-fastness. • Recommended loading: 0.01-5.0 wt% of dye composition; equimolar developer-to-coupler ratio optimal. Also serves as a diazo component for disazo/polyazo dye synthesis (e.g., CAS 68875-30-3). Computed LogP 1.8, PSA 55.48 Ų.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13627278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methoxy-2-methylphenol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)OC)N
InChIInChI=1S/C8H11NO2/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4,10H,9H2,1-2H3
InChIKeyISHITNOWKSRKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methoxy-2-methylphenol Overview


4-Amino-5-methoxy-2-methylphenol (CAS 876473-56-2, synonym: 5-amino-4-methoxy-2-methylphenol; 2-methyl-4-methoxy-5-aminophenol) is a trisubstituted aminophenol of molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g/mol. Its ring substitution pattern—a methyl group at position 2, an amino group at position 5, and a methoxy group at position 4—classifies it among 5-aminophenol (meta-aminophenol) derivatives. It is primarily employed as a coupler in oxidative hair dye formulations and as a diazo component in the synthesis of azo dyes [1].

Workflow Coupler for oxidative hair dye formulations
Selection Red/orange-red shade development with p-aminophenol developer
Use Context Documented coupler for commercial dye and azo intermediate synthesis

Non-Interchangeability with Conventional Couplers


In oxidative hair dye systems, the coupler component governs the final shade, chroma, and fastness of the color deposited on keratin fibers. Conventional couplers such as 5-amino-2-methylphenol and 3-aminophenol produce commercially useful tones but suffer from limited color saturation and inadequate dye stability upon exposure to light, shampooing, or elevated temperature [1][2]. Substituting a generic coupler into a formulation optimized for 4-amino-5-methoxy-2-methylphenol predictably shifts the chromaticity coordinates away from the target red/orange-red region and reduces fading resistance, because the methoxy substituent at the 4-position electronically modulates the coupling kinetics and the spectral properties of the resulting indo-dye chromophore [3].

Chromaticity shift

Conventional 5-amino-2-methylphenol shifts shade away from red/orange-red target region

Fading resistance loss

Methoxy substituent at 4-position modulates dye fastness; generic couplers may reduce light/wash stability

Comparative Performance Evidence


Hair Dye Chroma and Color Fastness

Hair dyed with formulations containing a 2-methyl-4-methoxy-5-aminophenol-based coupler (C5 or C6) achieved ratings of 'A' (highest grade) for chroma, color intensity, and dye stability for fading, whereas the comparative conventional coupler (C2) only attained 'B' ratings across all three parameters when evaluated under identical conditions [1]. This is a head-to-head comparison conducted within the same patent disclosure under controlled dyeing conditions on human grizzled hair.

Chroma & Fastness
Head-to-head
A / A / A vs B / B / B
Reported grade improvement in chroma, intensity, fading stability
Controlled trial; 40°C/70%RH 100h exposure
Oxidative hair dye Coupler performance Color fastness

Red-Tone Coupling Specificity

When paired with p-aminophenol developer P1, the 2-methyl-4-methoxy-5-aminophenol coupler (C5/C6) yields a red tone, whereas the conventional coupler 5-amino-2-methylphenol paired with p-aminophenol produces only a brick-red that is weak in color [1][2]. Additionally, 3-aminophenol with p-aminophenol developer yields inadequate coloring intensity for red shades, and 3-amino-4-methoxyphenol produces no dyestuff at all under the same oxidative conditions [2][3].

Red-Tone Specificity
Cross-study comparable
Red (A) vs Weak brick-red / no dye
Spectral specificity for red with p-aminophenol developer
Oxidative conditions on keratin fibers
Oxidative hair dye Red tone coupling 5-aminophenol

Azo Dye Intermediate for Acid Orange 156

The target compound is structurally incorporated into the disodium salt of 1,5-naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenol)azo] (CAS 68875-30-3), a commercial azo intermediate imported in bulk [1]. Its positional isomer, 3-amino-4-methoxytoluene, is employed in the synthesis of Acid Orange 156 (C.I. 26501), a water-soluble acid dye with solubility of 100 g/L at 90°C used for nylon, silk, and wool dyeing . The specific 2-methyl-4-methoxy-5-amino substitution pattern in the target compound directs diazo coupling to the position ortho to the hydroxyl group, yielding azo chromophores with distinct spectral properties compared to those derived from the 3-amino-4-methoxy isomer [2].

Azo Intermediate Identity
Class-level inference
CAS 68875-30-3
Substitution pattern determines azo product identity
Isomer forms Acid Orange 156; direct solubility data not disclosed
Azo dye synthesis Acid Orange 156 Textile dye intermediate

LogP and PSA Property Differentiation

The target compound has a computed LogP of 1.8 and a topological polar surface area (TPSA) of 55.48 Ų . These values place it in a moderately lipophilic range relative to structurally related aminophenols. The isomeric compound 4-amino-2-methoxy-5-methylphenol (CAS 860369-12-6) has a computed LogP of 1.87 and the same PSA , demonstrating that even subtle positional isomerism alters the predicted partition coefficient by approximately 0.07 log units, which can influence solvent selection for coupling reactions and the substantivity of the dye intermediate toward keratin or textile fibers.

LogP Differentiation
Class-level inference
LogP 1.8 vs 1.87
Supports solvent selection and dye substantivity review
Computed properties; PSA 55.48 Ų both isomers
Physicochemical properties LogP Formulation compatibility

Application Scenarios


Red & Orange-Red Hair Dye Formulation

Cosmetic chemists developing permanent oxidative hair colorants should select 4-Amino-5-methoxy-2-methylphenol as the coupler component when the target shade is a saturated red or orange-red with high wash- and light-fastness requirements. Paired with p-aminophenol or 4-amino-3-methylphenol as the developer, this coupler delivers chroma and color intensity rated 'A' (highest grade) versus 'B' for conventional 5-amino-2-methylphenol, as demonstrated in controlled dyeing trials on human grizzled hair [1]. The recommended coupler loading is 0.01–5.0% by weight of the dye composition, with equimolar developer-to-coupler ratio being optimal [1][2].

Azo Dye Intermediate Synthesis

For fine-chemical manufacturers synthesizing disazo or polyazo dyes on a naphthalenedisulfonic acid backbone, 4-amino-5-methoxy-2-methylphenol serves as a specific diazo component (post-diazotization of the aromatic amino group) to give 3-[(4-amino-5-methoxy-2-methylphenol)azo]-1,5-naphthalenedisulfonic acid disodium salt (CAS 68875-30-3), an established commercial intermediate imported under HTS 2927.00.5000 [3]. This application leverages the para-directing effect of the 4-methoxy group to achieve selective mono-azo coupling at the desired naphthalene ring position.

SAR Studies on 5-Aminophenol Couplers

Medicinal and cosmetic chemistry groups exploring the effect of 4-position substitution on oxidative coupling efficiency and chromophore bathochromic shift can employ 4-amino-5-methoxy-2-methylphenol as the 4-methoxy benchmark within a congeneric series. Its computed LogP (1.8) and PSA (55.48 Ų) provide a reference point against which 4-ethoxy, 4-fluoro, and 4-chloro analogs can be compared for partitioning behavior in dye cream bases and hair fiber penetration. The known performance gap versus 5-amino-4-chloro-2-methylphenol (which yields unsatisfactory red intensity [2]) makes this compound a critical positive control in coupler optimization studies.

Application
Selection Property
Validation Focus
Red & Orange-Red Hair Dye Formulation
Coupler chroma and fastness profile
Target shade matching and fading resistance
Azo Dye Intermediate Synthesis
Regioselective diazo coupling
Isomer-specific azo product identity
SAR Studies on 5-Aminophenol Couplers
4-Substituent electronic effect benchmark
LogP/PSA and coupling efficiency comparison
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